molecular formula C15H15N3S B1420058 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1204297-24-4

4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1420058
CAS No.: 1204297-24-4
M. Wt: 269.4 g/mol
InChI Key: IJSDQACLNUYYAM-UHFFFAOYSA-N
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Description

4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H15N3S and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds derived from 2-amino-4,7-dimethyl benzothiazole have shown significant potential in anticancer activity. The synthesis of novel heterocyclic compounds, including 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole, has been reported. These compounds were prepared using 2-amino-4,7-dimethyl benzothiazole and screened for in-vitro anticancer activity against 60 human cancer cell lines at the National Cancer Institute, Maryland, USA, exhibiting remarkable activity against various cancer lines (Waghmare et al., 2013).

Synthesis of Derivatives

Research into the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives has provided a methodology for obtaining compounds with potential biological and chemical applications. The study outlines a process for forming these derivatives through reactions involving 2-aminobenzenethiol and various alkylating and acylating agents. These derivatives may offer a platform for further exploration of biological activities (Velikorodov et al., 2011).

Multicomponent Synthesis

A novel multicomponent synthesis method for pyridine-pyrimidines and their bis-derivatives catalyzed by ionic liquid supported on functionalized nanosilica was reported. This method emphasizes the efficient synthesis of these compounds under microwave irradiation and solvent-free conditions, showcasing the potential for green chemistry applications. The resulting compounds may have various applications, including medicinal chemistry and materials science (Rahmani et al., 2018).

Catalysis and Polymerization

Investigations into the catalytic activities of compounds involving nitrogen heterocycles have led to advancements in the field of polymerization. For instance, pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes have been utilized in the oligomerization and polymerization of ethylene. These studies provide insights into the development of new catalysts for industrial applications, highlighting the versatility of compounds derived from benzothiazol amines (Obuah et al., 2014).

Properties

IUPAC Name

4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-3-4-11(2)14-13(10)18-15(19-14)17-9-12-5-7-16-8-6-12/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSDQACLNUYYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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